

Technical Support Center: Managing TAK-931-Induced Neutropenia

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Compound of Interest

Compound Name: PG-931

Cat. No.: B1139628

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This technical support center provides researchers, scientists, and drug development professionals with guidance on managing neutropenia as a side effect of treatment with TAK-931 (simurosertib), a selective inhibitor of cell division cycle 7 (CDC7) kinase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TAK-931 and why does it cause neutropenia?

A1: TAK-931 is an orally active, selective inhibitor of CDC7 kinase.[1] CDC7 is a key regulator of the initiation of DNA replication and is essential for the G1/S transition of the cell cycle.[2] By inhibiting CDC7, TAK-931 disrupts DNA replication, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] Neutrophils and their precursors in the bone marrow are also rapidly proliferating cells. Inhibition of CDC7 by TAK-931 can disrupt their normal cell cycle progression, leading to a decrease in neutrophil production and resulting in neutropenia.

Q2: How common is neutropenia with TAK-931 treatment?

A2: Neutropenia is the most common dose-limiting toxicity associated with TAK-931.[3][4] In a Phase I first-in-human study (NCT02699749), neutropenia was observed in 56% of patients across all dose levels and schedules.[3][5][6] Grade ≥ 3 neutropenia was also frequently reported.[5]

Q3: What are the different grades of neutropenia?

A3: The severity of neutropenia is graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The following table outlines the CTCAE v5.0 grading for neutropenia.

Grade	Description	Absolute Neutrophil Count (ANC)
1	Mild	< Lower Limit of Normal (LLN) - $1.5 \times 10^9/L$
2	Moderate	< $1.5 - 1.0 \times 10^9/L$
3	Severe	< $1.0 - 0.5 \times 10^9/L$
4	Life-threatening	< $0.5 \times 10^9/L$
5	Death	-

Source: Adapted from CTCAE

v5.0[7][8][9][10]

Q4: What is febrile neutropenia and why is it a concern?

A4: Febrile neutropenia is the development of fever in a patient with severe neutropenia (typically an ANC < $0.5 \times 10^9/L$). It is a medical emergency as the low number of neutrophils significantly impairs the body's ability to fight infection. In the Phase I study of TAK-931, grade 3 febrile neutropenia was observed as a dose-limiting toxicity.[3][5][6]

Troubleshooting Guides

Monitoring for Neutropenia

Issue: Uncertainty about the frequency and method of monitoring for neutropenia during a pre-clinical or clinical study with TAK-931.

Solution:

- Frequency of Monitoring: Complete Blood Counts (CBC) with differential should be performed at baseline and regularly throughout the treatment cycle. A typical monitoring

schedule in a clinical setting would be at least weekly, with increased frequency if grade 2 or higher neutropenia is detected.

- Method for Determining Neutropenia: The Absolute Neutrophil Count (ANC) is the key parameter to monitor.

Management of Different Grades of Neutropenia

Issue: How to manage different grades of neutropenia observed during TAK-931 treatment.

Solution: The following table provides a general framework for managing TAK-931-induced neutropenia, based on common clinical practice and the observed toxicities in the Phase I trial.

Note: These are general recommendations and specific dose modifications should be guided by the study protocol.

Grade of Neutropenia	Recommended Action
Grade 1-2	Continue TAK-931 at the current dose. Increase frequency of ANC monitoring to twice weekly.
Grade 3	Hold TAK-931 treatment. Monitor ANC daily or every other day. Once ANC recovers to Grade ≤ 2 , resume TAK-931 at the same or a reduced dose level as per protocol.
Grade 4 (Non-febrile)	Hold TAK-931 treatment. Monitor ANC daily. Consider dose reduction upon recovery to Grade ≤ 2 . Prophylactic antibiotics may be considered based on clinical judgment.
Febrile Neutropenia (Any Grade)	This is a medical emergency requiring immediate hospitalization and initiation of broad-spectrum intravenous antibiotics. Hold TAK-931 treatment.

Use of Granulocyte Colony-Stimulating Factor (G-CSF):

The use of G-CSF (e.g., filgrastim, pegfilgrastim) can be considered for the secondary prevention of febrile neutropenia in patients who have experienced a neutropenic complication

in a prior cycle of therapy. Prophylactic G-CSF was permitted in the TAK-931 clinical trials to manage severe and/or febrile neutropenia.[5]

Data Presentation

Table 1: Incidence of Neutropenia in the Phase I Study of TAK-931 (NCT02699749)

Adverse Event	All Grades (%)	Grade ≥ 3 (%)
Neutropenia	56%	46%
Febrile Neutropenia	Not specified for all grades	6%

Source: Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study.

[5]

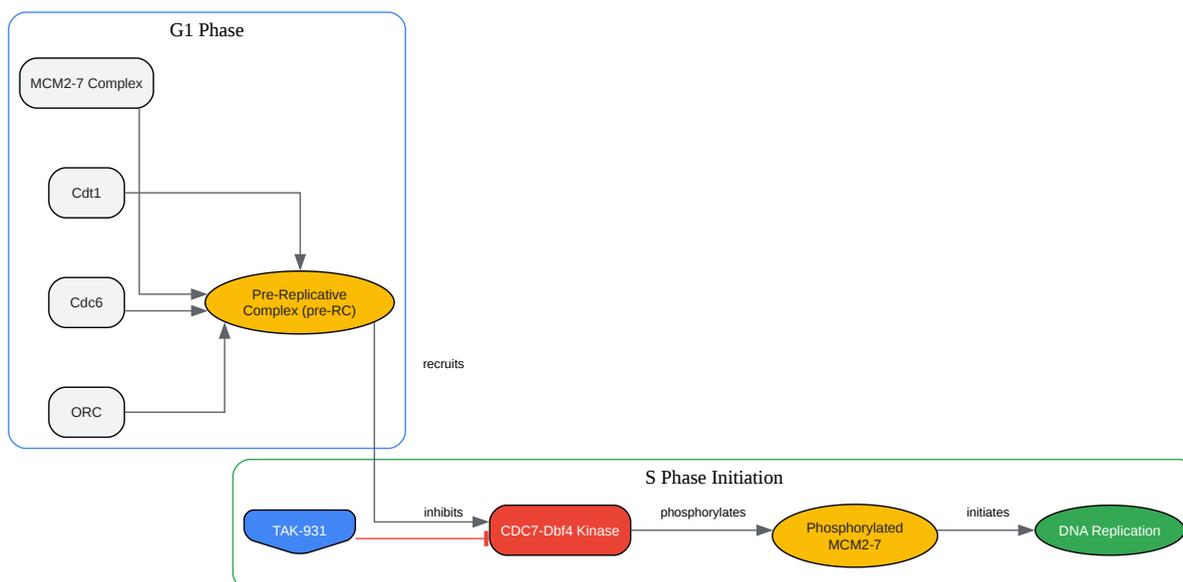
Experimental Protocols

Protocol for Absolute Neutrophil Count (ANC) Monitoring

- Objective: To determine the absolute number of neutrophils in a whole blood sample.
- Materials:
 - Whole blood collected in an EDTA (purple top) tube.
 - Automated hematology analyzer.
 - Microscope slides and staining reagents (for manual differential if required).
- Procedure:
 - Collect a whole blood sample via venipuncture into an EDTA tube.
 - Gently invert the tube 8-10 times to ensure proper anticoagulation.

- Analyze the sample on a calibrated automated hematology analyzer to obtain the White Blood Cell (WBC) count and the percentage of neutrophils.
- Calculation of ANC:
- $ANC = (WBC \text{ count}) \times (\% \text{ Neutrophils} + \% \text{ Bands}) / 100$
- If the automated differential is flagged for review, a manual differential count should be performed by a trained technician.

Mandatory Visualization



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Caption: CDC7 signaling pathway and the mechanism of action of TAK-931.



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Caption: Experimental workflow for managing TAK-931-induced neutropenia.

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